9,10-Dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis((sulphomethyl)amino)anthracene-2,6-disulphonic acid, sodium salt
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Overview
Description
9,10-Dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis((sulphomethyl)amino)anthracene-2,6-disulphonic acid, sodium salt is a complex organic compound derived from anthraquinone. This compound is known for its unique chemical structure, which includes multiple hydroxyl and sulphomethylamino groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis((sulphomethyl)amino)anthracene-2,6-disulphonic acid, sodium salt typically involves the following steps:
Starting Material: The synthesis begins with 9,10-anthraquinone.
Sulphomethylation: The sulphomethylamino groups are introduced at the 4 and 8 positions through a sulphomethylation reaction.
Sulphonation: The final step involves the sulphonation of the compound at the 2 and 6 positions to introduce the disulphonic acid groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9,10-Dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis((sulphomethyl)amino)anthracene-2,6-disulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulphomethylamino groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various quinones, dihydro derivatives, and substituted anthraquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9,10-Dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis((sulphomethyl)amino)anthracene-2,6-disulphonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis((sulphomethyl)amino)anthracene-2,6-disulphonic acid, sodium salt involves its interaction with various molecular targets and pathways. The hydroxyl and sulphomethylamino groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form complexes with metal ions, which can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydroxyanthraquinone (Alizarin): Known for its use as a dye.
1,4-Dihydroxyanthraquinone (Quinizarin): Used in the synthesis of dyes and pigments.
1,8-Dihydroxyanthraquinone (Dantron): Known for its laxative properties.
Uniqueness
9,10-Dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis((sulphomethyl)amino)anthracene-2,6-disulphonic acid, sodium salt is unique due to its multiple functional groups, which provide a wide range of reactivity and applications. Its ability to undergo various chemical reactions and form complexes with metal ions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
95008-85-8 |
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Molecular Formula |
C16H13N2NaO16S4 |
Molecular Weight |
640.5 g/mol |
IUPAC Name |
sodium;1,5-dihydroxy-9,10-dioxo-6-sulfo-4,8-bis(sulfomethylamino)anthracene-2-sulfonate |
InChI |
InChI=1S/C16H14N2O16S4.Na/c19-13-7(37(29,30)31)1-5(17-3-35(23,24)25)9-11(13)16(22)10-6(18-4-36(26,27)28)2-8(38(32,33)34)14(20)12(10)15(9)21;/h1-2,17-20H,3-4H2,(H,23,24,25)(H,26,27,28)(H,29,30,31)(H,32,33,34);/q;+1/p-1 |
InChI Key |
CTVOFDKKMNAWGW-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C2=C(C(=C1S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=C(C=C3NCS(=O)(=O)O)S(=O)(=O)[O-])O)NCS(=O)(=O)O.[Na+] |
Origin of Product |
United States |
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